molecular formula C9H12F2O9 B13849697 (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Cat. No.: B13849697
M. Wt: 302.18 g/mol
InChI Key: ZOOWWMBTDIYKAI-UQGZVRACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

    Acetylation: The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group is known to enhance the compound’s stability and bioavailability, while the hydroxyl groups facilitate its binding to enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R)-6-(2-Methoxyacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (2S,3S,4S,5R)-6-(2-Chloroacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a chloro group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid imparts unique properties such as increased stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12F2O9

Molecular Weight

302.18 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(difluoromethoxy)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C9H12F2O9/c10-9(11)18-1-2(12)19-8-5(15)3(13)4(14)6(20-8)7(16)17/h3-6,8-9,13-15H,1H2,(H,16,17)/t3-,4-,5+,6-,8+/m0/s1

InChI Key

ZOOWWMBTDIYKAI-UQGZVRACSA-N

Isomeric SMILES

C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC(F)F

Canonical SMILES

C(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.